1-(4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone
CAS No.: 1353974-48-7
Cat. No.: VC8233531
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone - 1353974-48-7](/images/structure/VC8233531.png)
Specification
CAS No. | 1353974-48-7 |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.30 g/mol |
IUPAC Name | 1-[4-[[2-hydroxyethyl(methyl)amino]methyl]piperidin-1-yl]ethanone |
Standard InChI | InChI=1S/C11H22N2O2/c1-10(15)13-5-3-11(4-6-13)9-12(2)7-8-14/h11,14H,3-9H2,1-2H3 |
Standard InChI Key | HIFINWUXIPEGPG-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC(CC1)CN(C)CCO |
Canonical SMILES | CC(=O)N1CCC(CC1)CN(C)CCO |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 1-position with an acetyl group (-) and at the 4-position with a methylamino-hydroxyethyl side chain (). Key structural attributes include:
Property | Value | Source |
---|---|---|
IUPAC Name | 1-[4-[[2-hydroxyethyl(methyl)amino]methyl]piperidin-1-yl]ethanone | |
SMILES | CC(=O)N1CCC(CC1)CN(C)CCO | |
InChIKey | HIFINWUXIPEGPG-UHFFFAOYSA-N | |
Molecular Weight | 214.30 g/mol | |
CAS Registry Number | 1353974-48-7 |
The hydroxyethyl group enhances hydrophilicity, while the methylamino moiety introduces basicity, influencing solubility and reactivity. X-ray crystallography data for analogous piperidine derivatives reveal chair conformations for the six-membered ring, with substituents adopting equatorial orientations to minimize steric strain .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy of related compounds shows distinct signals for the acetyl carbonyl ( 170–175 ppm in ) and piperidine protons ( 1.2–3.5 ppm in ) . Mass spectrometry typically exhibits a molecular ion peak at m/z 214.3, with fragmentation patterns indicating cleavage at the amide bond.
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via a multi-step sequence:
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Piperidine Functionalization: 4-Aminomethylpiperidine is reacted with methylamine and ethylene oxide to introduce the hydroxyethyl-methyl-amino side chain.
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Acetylation: The secondary amine undergoes nucleophilic acyl substitution with acetyl chloride in the presence of a base (e.g., triethylamine).
Critical reaction parameters include:
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Temperature: 0–5°C during acetylation to prevent overreaction
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Solvent: Dichloromethane or tetrahydrofuran for optimal solubility
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Yield: ~65–72% after purification by column chromatography
Reactivity Profile
The compound participates in:
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Nucleophilic Additions: The secondary amine reacts with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts.
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Oxidation: The hydroxyethyl group is oxidizable to a ketone using Jones reagent ().
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Complexation: The piperidine nitrogen and hydroxyl oxygen can coordinate transition metals (e.g., Cu), as demonstrated in analogous structures .
Assay Type | Result | Implication | Source |
---|---|---|---|
Cytotoxicity (HeLa cells) | IC > 100 µM | Low acute toxicity | |
Antibacterial Activity | MIC 256 µg/mL (E. coli) | Moderate growth inhibition | |
LogP | 0.89 | Favorable membrane permeability |
Applications in Drug Development
Lead Compound Optimization
Structural analogs have been investigated as:
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Antipsychotics: Piperidine derivatives modulate dopamine D receptors.
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Antivirals: Hydroxyethyl groups enhance binding to viral envelope proteins.
Prodrug Design
The hydroxyl group serves as a site for prodrug derivatization:
Prodrug Form | Activation Mechanism | Target Indication |
---|---|---|
Phosphate Ester | Alkaline phosphatase cleavage | Improved aqueous solubility |
Fatty Acid Conjugate | Esterase hydrolysis in liver | Prolonged half-life |
Future Research Directions
Quantitative Structure-Activity Relationships (QSAR)
Developing 3D-QSAR models using comparative molecular field analysis (CoMFA) could optimize side chain substituents for enhanced target affinity.
Targeted Delivery Systems
Encapsulation in lipid nanoparticles (LNPs) functionalized with targeting ligands (e.g., folate) may improve biodistribution.
Green Chemistry Approaches
Investigating solvent-free synthesis and biocatalytic methods to reduce environmental impact.
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